N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The compound's synthesis often involves multi-step reactions that explore its chemical reactivity towards the development of novel derivatives with potential biological activities. For instance, studies have focused on the synthesis of pyrimidine derivatives, utilizing specific starting materials and reagents to construct compounds with varying functionalities. These synthetic approaches are crucial for generating libraries of compounds for further biological evaluation and understanding the structure-activity relationships (SAR) within this chemical class (Farouk, Ibrahim, & El-Gohary, 2021).
Biological and Antifungal Activities
The biological activities of derivatives of the specified compound have been a significant area of research, with studies evaluating their potential as antimicrobial, antifungal, and anticancer agents. For example, the synthesis of novel pyrimidine derivatives incorporating (pyridin-3-ylmethyl)thio and phenylamino moieties showed promising antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, highlighting the compound's relevance in developing new antifungal agents (Wang, Gao, Zhang, Liu, & Jiang, 2018).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-8-9-20(30-2)18(11-15)25-21(28)14-31-22-17-6-3-7-19(17)27(23(29)26-22)13-16-5-4-10-24-12-16/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBOBBGHFVGMDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.